

Structural Elucidation of Fluorinated Phenylketones: A Comprehensive NMR Guide

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Compound of Interest

Compound Name: *3-(3-Fluorophenyl)-4'-methoxypropiophenone*

CAS No.: 898788-76-6

Cat. No.: B1327603

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Subject: **3-(3-Fluorophenyl)-4'-methoxypropiophenone** Classification: Technical Whitepaper / Application Note Version: 2.1 (Senior Scientist Review)

Executive Summary & Compound Architecture

This guide provides a rigorous structural characterization framework for **3-(3-Fluorophenyl)-4'-methoxypropiophenone** (also known as 3-(3-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one). This molecule represents a classic dihydrochalcone scaffold, often utilized as an intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.

The structural elucidation of this compound presents a unique challenge: distinguishing between two distinct aromatic systems—an electron-rich anisoyl ring (AA'BB' system) and an electron-deficient fluorinated ring (multiplet with

F coupling).

Molecular Architecture

- Formula:
- Molecular Weight: 258.29 g/mol
- Core Moieties:
 - Ring A (Left): 4-Methoxyphenyl group (attached to Carbonyl).
 - Linker: Ethylene bridge ().
 - Ring B (Right): 3-Fluorophenyl group.

Experimental Protocol (Standard Operating Procedure)

To ensure reproducibility and spectral fidelity, the following acquisition parameters are mandatory.

Sample Preparation

- Solvent: Chloroform-d (, 99.8% D) is the standard solvent.
 - Why: It prevents overlap with the critical methoxy signal (~3.8 ppm) and dissolves the lipophilic ketone efficiently.
- Concentration: 10–15 mg for ¹H NMR; 40–50 mg for ¹³C NMR.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).^{[1][2]}

Acquisition Parameters

Parameter	H NMR (Proton)	C NMR (Carbon)	Rationale
Frequency	400 MHz (min)	100 MHz (min)	Required to resolve splitting.
Pulse Angle			Optimizes relaxation delay.
Scans (NS)	16	1024+	Fluorine splitting reduces signal height; high S/N required.
Spectral Width	-2 to 14 ppm	-10 to 220 ppm	Capture all aromatic and carbonyl signals.

H NMR Analysis: The Proton Landscape

The proton spectrum is defined by three distinct regions: the aliphatic linker, the methoxy singlet, and the complex aromatic region.

Spectral Assignment Table ()

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
Methoxy	3.86	Singlet (s)	3H	-	Characteristic on aromatic ring.
-CH	3.25	Triplet (t)	2H		Deshielded by adjacent Carbonyl ().
-CH	3.05	Triplet (t)	2H		Benzylic position to the 3-F-Phenyl ring.
Ar-H (A)	7.96	Doublet (d)	2H		Ortho to (AA'BB' system).
Ar-H (B)	6.94	Doublet (d)	2H		Ortho to (AA'BB' system).
Ar-H (C)	6.90 – 7.30	Multiplet (m)	4H	var.	3-Fluorophenyl ring protons.

Detailed Mechanistic Insight

- The AA'BB' System (Ring A): The 4-methoxyphenyl ring possesses a plane of symmetry. The protons ortho to the carbonyl (7.96 ppm) are strongly deshielded due to the anisotropy of the bond. The protons ortho to the methoxy (6.94 ppm) are shielded by the mesomeric electron donation of the oxygen.

- The 3-Fluorophenyl Multiplet (Ring B): This is the most complex region. The Fluorine atom (, Spin 1/2) couples to protons.
 - Expectation: You will not see clean doublets. You will see a complex overlapping pattern of doublets of doublets (dd) or triplets of doublets (td) due to the combination of (~7-8 Hz) and (~8-10 Hz).

C NMR Analysis: The Fluorine Fingerprint

The

C spectrum is the definitive validation tool for this molecule. The presence of the Fluorine atom creates a diagnostic splitting pattern (doublets) for every carbon in Ring B. This serves as an internal "molecular ruler," confirming the position of the substituent.

Carbon Assignment & Coupling Constants

Carbon Type	Shift (, ppm)	Splitting	(Hz)	Structural Validation
C=O	197.8	Singlet	-	Ketone Carbonyl.
C-OMe	163.5	Singlet	-	Ring A: Attached to Oxygen.
C-F (Ips0)	162.9	Doublet	~245	Ring B: Direct C-F attachment ().
Ar-C (Ring A)	130.3	Singlet	-	Ring A: Ortho to C=O.
Ar-C (Ring A)	113.7	Singlet	-	Ring A: Ortho to OMe.
C-5 (Ring B)	130.1	Doublet	~8.0	Ring B: Meta to F ().
C-6 (Ring B)	124.2	Doublet	~2.8	Ring B: Para to F ().
C-2 (Ring B)	115.4	Doublet	~21.0	Ring B: Ortho to F ().
C-4 (Ring B)	113.1	Doublet	~22.0	Ring B: Ortho to F ().
-CH	39.8	Singlet	-	Aliphatic chain.
-CH	29.8	Singlet	< 1.5	Aliphatic chain (too far for strong

F-coupling).

Methoxy

55.4

Singlet

-

.

The "Coupling Tree" Logic

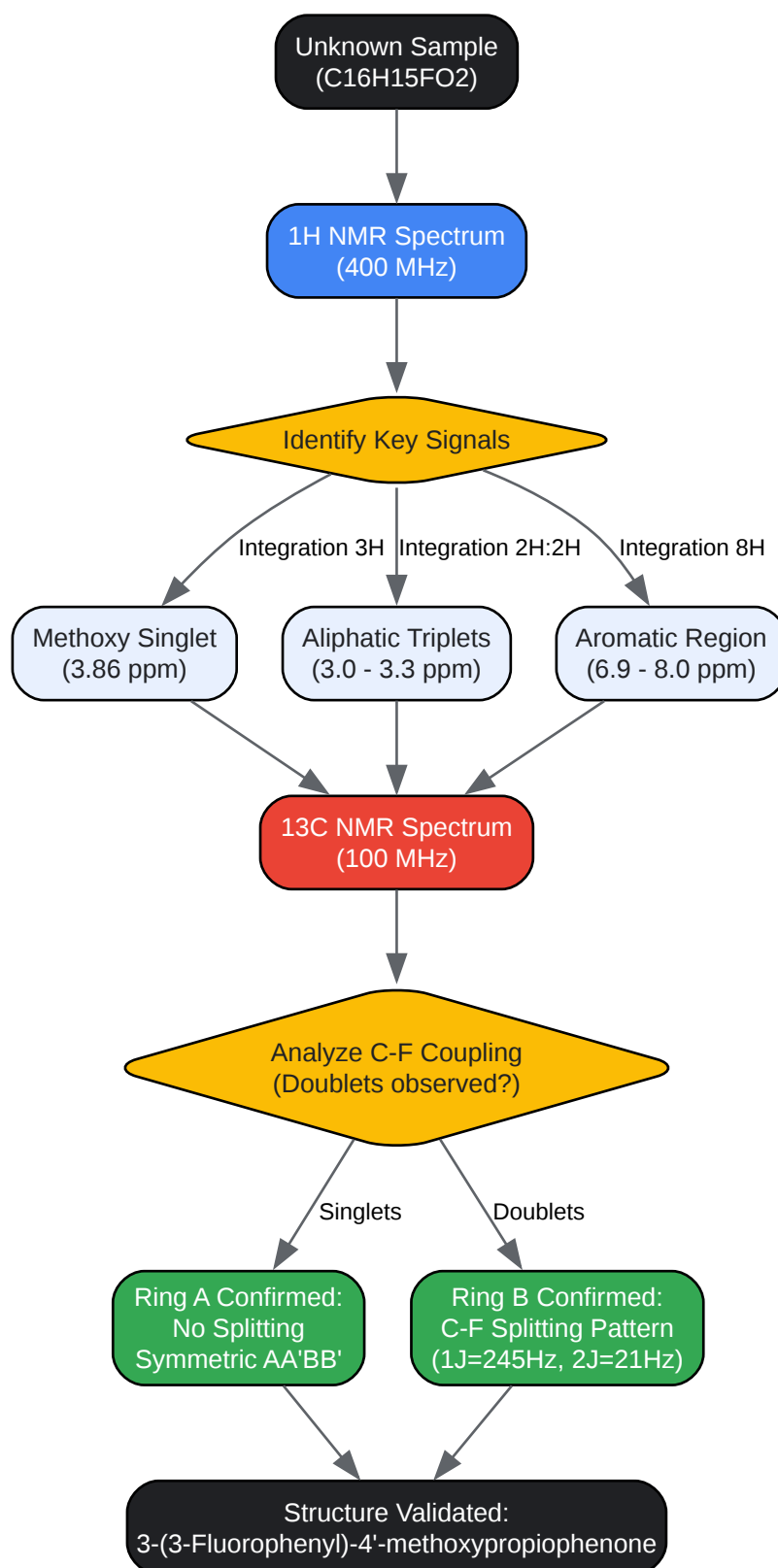
The magnitude of the Carbon-Fluorine coupling constant (

) decreases with distance. This physical property allows you to map the exact location of the fluorine atom on the ring without needing 2D NMR.

- Huge Splitting (~245 Hz): The carbon directly holding the fluorine.
- Large Splitting (~21 Hz): The carbons ortho (next to) the fluorine.
- Medium Splitting (~8 Hz): The carbons meta to the fluorine.
- Small Splitting (~3 Hz): The carbon para to the fluorine.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, differentiating the two aromatic rings.



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Caption: Figure 1. Logical workflow for the structural elucidation of fluorinated dihydrochalcones, utilizing

C-F coupling as the primary diagnostic tool.

Advanced Verification: 2D NMR Strategy

While 1D spectra are usually sufficient, ambiguous cases (e.g., distinguishing the and

methylenes) require 2D correlations.

- COSY (Correlation Spectroscopy):
 - Verifies the spin system of the aliphatic chain. The triplet at 3.25 ppm will show a strong cross-peak with the triplet at 3.05 ppm.
 - Verifies the AA'BB' system of the methoxyphenyl ring (7.96 ppm couples to 6.94 ppm).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Crucial Link: The -methylene protons (3.25 ppm) will show a long-range correlation () to the Carbonyl carbon (197.8 ppm).
 - Ring Connection: The -methylene protons (3.05 ppm) will show correlations to the ipso-carbon of the 3-fluorophenyl ring (approx 144 ppm, doublet).

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